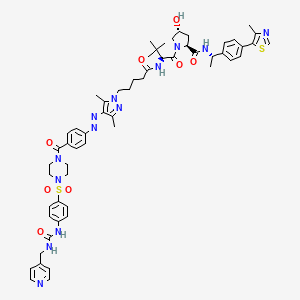

PROTAC NAMPT Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H69N13O8S2 |

|---|---|

Molecular Weight |

1128.4 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[3,5-dimethyl-4-[[4-[4-[4-(pyridin-4-ylmethylcarbamoylamino)phenyl]sulfonylpiperazine-1-carbonyl]phenyl]diazenyl]pyrazol-1-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H69N13O8S2/c1-36(41-11-13-42(14-12-41)51-38(3)60-35-79-51)61-53(73)48-32-46(71)34-69(48)55(75)52(57(5,6)7)63-49(72)10-8-9-27-70-39(4)50(37(2)66-70)65-64-45-17-15-43(16-18-45)54(74)67-28-30-68(31-29-67)80(77,78)47-21-19-44(20-22-47)62-56(76)59-33-40-23-25-58-26-24-40/h11-26,35-36,46,48,52,71H,8-10,27-34H2,1-7H3,(H,61,73)(H,63,72)(H2,59,62,76)/t36-,46+,48-,52+/m0/s1 |

InChI Key |

VRQKYAYDNWNJPU-RYSVJAJTSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: PROTAC-Mediated NAMPT Degradation

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a significant target in cancer therapy due to its dual roles in cellular metabolism and signaling. It functions as the rate-limiting enzyme in the NAD+ salvage pathway (intracellular NAMPT or iNAMPT) and acts as an extracellular cytokine-like protein (extracellular NAMPT or eNAMPT) that promotes tumor growth.[1][2][3][4] Traditional small molecule inhibitors, while potent against the enzymatic activity of iNAMPT, fail to address the pro-tumorigenic functions of eNAMPT.[3][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this limitation by inducing the degradation of the entire NAMPT protein, thereby eliminating both its enzymatic and non-enzymatic functions.[1][3][6] This technical guide elucidates the mechanism of action of NAMPT-targeting PROTACs, using examples of well-characterized degraders.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (NAMPT), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This design facilitates the formation of a ternary complex between NAMPT, the PROTAC, and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][5][7] Once this complex is formed, the E3 ligase ubiquitinates NAMPT, marking it for degradation by the 26S proteasome.[3][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple NAMPT proteins.[3]

Several NAMPT-targeting PROTACs have been developed, including CRBN-recruiting degraders (e.g., SIAIS630120, SIAIS630121) and VHL-recruiting degraders (e.g., PROTAC A7, B3).[1][5][8] These compounds have demonstrated potent and selective degradation of both iNAMPT and, consequently, a reduction in secreted eNAMPT across various cancer cell lines.[2][3][4]

Signaling Pathway Diagram

Caption: General mechanism of PROTAC-mediated NAMPT degradation.

Quantitative Data Summary

The efficacy of NAMPT PROTACs has been quantified through various in vitro and in vivo studies. The tables below summarize key performance metrics for representative NAMPT degraders.

Table 1: In Vitro Degradation and Proliferation Potency

| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Reference |

| PROTAC B3 | VHL | A2780 (Ovarian) | < 0.17 | > 90 | 1.5 | [8] |

| PROTAC B4 | VHL | A2780 (Ovarian) | 8.4 | - | - | [9] |

| SIAIS630120 | CRBN | HCT116 (Colorectal) | ~10 | > 80 | - | [1] |

| SIAIS630121 | CRBN | HCT116 (Colorectal) | ~10 | > 85 | - | [1] |

| PROTAC A7 | VHL | - | - | - | 9.5 (enzymatic) |

¹DC₅₀: Concentration required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. ³IC₅₀: Concentration required to inhibit 50% of cell proliferation or enzymatic activity.

Table 2: In Vivo Efficacy and Pharmacokinetics

| Compound | Animal Model | Dose | Tumor Growth Inhibition (TGI) | Key Pharmacokinetic Parameter | Reference |

| PROTAC B3 | A2780 Xenograft | 2 µM/kg (IV) | 88.1% | Good plasma exposure | [8] |

| PROTAC A7 | CT26 Tumor-bearing mice | 50 mg/kg (IP) | Degrades tumoral NAMPT | t₁/₂ ≈ 5.26 h | [10] |

Experimental Protocols & Workflows

Validation of the mechanism of action for NAMPT PROTACs involves a series of key experiments to confirm target engagement, proteasome-dependent degradation, and downstream cellular effects.

Key Experimental Methodologies

-

Western Blotting for Protein Degradation:

-

Objective: To quantify the reduction in NAMPT protein levels following PROTAC treatment.

-

Protocol:

-

Culture tumor cell lines (e.g., A2780, HCT116, SW620) to 70-80% confluency.[1][8]

-

Treat cells with varying concentrations of the NAMPT PROTAC or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[1][5]

-

To confirm proteasome dependence, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) or a neddylation inhibitor (e.g., 500 nM MLN4924) for 1-2 hours before adding the PROTAC.[5]

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against NAMPT and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize bands using chemiluminescence.

-

Quantify band intensity using software like ImageJ to determine the percentage of NAMPT degradation relative to the control.[1]

-

-

-

Cellular Thermal Shift Assay (CESTA):

-

Objective: To confirm direct binding of the PROTAC to NAMPT and the E3 ligase within the cellular environment.[5]

-

Protocol:

-

Treat intact cells (e.g., A2780) with the PROTAC or vehicle control.[5]

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots across a range of temperatures.

-

Centrifuge to separate soluble and aggregated proteins.

-

Analyze the soluble fraction by Western blot to detect the amount of NAMPT and E3 ligase remaining. An upward shift in the melting curve indicates ligand binding and stabilization.

-

-

-

NAD⁺ Level Quantification:

-

Objective: To measure the functional consequence of NAMPT degradation on its enzymatic activity.

-

Protocol:

-

Treat hematological tumor cells (e.g., HL60, MOLT4) with the NAMPT PROTAC (e.g., 10 nM) or a NAMPT inhibitor (e.g., FK866) for a set time (e.g., 18 hours).[1]

-

Harvest the cells and extract metabolites.

-

Quantify intracellular NAD⁺ levels using a commercially available NAD/NADH assay kit according to the manufacturer's instructions.

-

Normalize NAD⁺ levels to the total protein concentration of each sample.

-

-

-

Cell Viability/Proliferation Assay:

-

Objective: To determine the cytotoxic effect of NAMPT degradation on cancer cells.

-

Protocol:

-

Seed cells in 96-well plates and treat with a serial dilution of the PROTAC.

-

Incubate for a specified period (e.g., 4 days).[6]

-

Assess cell viability using reagents such as CellTiter-Glo or by direct cell counting.

-

Calculate the IC₅₀ value from the dose-response curve.

-

-

Experimental Workflow Diagram

Caption: Workflow for determining PROTAC-mediated protein degradation.

Downstream Cellular Effects of NAMPT Degradation

The degradation of NAMPT by PROTACs leads to significant downstream consequences that contribute to their anti-tumor activity.

-

Metabolic Disruption: As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT degradation leads to a profound reduction in intracellular NAD+ levels.[1] This is particularly effective in hematologic tumor cells, which are highly dependent on this pathway for NAD+ synthesis.[1] The depletion of NAD+, a critical coenzyme for cellular metabolism and redox reactions, ultimately hampers the bioenergetics of cancer cells.[2]

-

Inhibition of Signaling Pathways: eNAMPT functions as a damage-associated molecular pattern (DAMP) that can activate pro-tumorigenic signaling. By degrading iNAMPT, PROTACs reduce the cellular pool available for secretion, thereby lowering eNAMPT levels.[2] This leads to the inhibition of downstream pathways activated by eNAMPT, including NF-κB and MAPK-ERK, which are crucial for tumor cell proliferation and survival.[2][11]

-

Superior Anti-Tumor Efficacy: By simultaneously disrupting both the intracellular metabolic functions and the extracellular signaling functions of NAMPT, PROTACs exhibit superior killing effects on cancer cells compared to enzymatic inhibitors like FK866, which only target iNAMPT's catalytic activity.[1][6] This dual action makes PROTACs a more comprehensive strategy for targeting NAMPT-dependent cancers.[2]

Downstream Effects Diagram

Caption: Downstream cellular effects following NAMPT degradation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. SLST researchers report two NAMPT-targeting PROTAC compounds [shanghaitech.edu.cn]

- 3. NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gluetacs.com [gluetacs.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to PROTAC-Mediated NAMPT Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This guide provides an in-depth technical overview of the application of PROTAC technology to degrade Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a compelling target in oncology. This document details the core principles of PROTAC-mediated NAMPT degradation, experimental protocols for characterization, quantitative efficacy data, and the intricate signaling pathways involved. It is intended to serve as a comprehensive resource for researchers and drug development professionals actively working in this innovative field.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[2][3]

The mechanism of action involves the PROTAC molecule simultaneously binding to both the target protein (NAMPT) and an E3 ligase, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitinated NAMPT is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.[2][3] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]

NAMPT as a Therapeutic Target

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining cellular energy metabolism, DNA repair, and various signaling processes.[7][8] Many cancer cells exhibit elevated NAMPT expression and a heightened dependency on this pathway to fuel their rapid proliferation and survival, making NAMPT an attractive therapeutic target in oncology.[7][9] Inhibition of NAMPT depletes intracellular NAD+ levels, leading to metabolic crisis and cell death in cancer cells.[10] Furthermore, extracellular NAMPT (eNAMPT) can act as a cytokine, promoting inflammation and tumor progression through various signaling pathways.[7][11] PROTAC-mediated degradation of NAMPT offers the advantage of eliminating both its intracellular enzymatic activity and its extracellular signaling functions.[7]

Quantitative Data on NAMPT PROTACs

The following tables summarize the quantitative data for several reported NAMPT-targeting PROTACs, providing a comparative overview of their efficacy.

Table 1: In Vitro Degradation and Anti-proliferative Activity of NAMPT PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand (Warhead) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Citation(s) |

| B3 | VHL | Undisclosed | A2780 | < 0.17 | > 90 | 1.5 | [8][12] |

| B4 | VHL | Fluorescent NAMPT inhibitor | A2780 | 8.4 | Not Reported | Not Reported | [13] |

| C5 | VHL | FK866 | A2780 | 31.7 | Not Reported | 30.6 | [14] |

| A7 | VHL | MS7 | A2780, HCT-116, CT26 | Dose-dependent degradation observed | Not Reported | 9.5 (enzymatic activity) | [15][16][17] |

| 630120 | CRBN | FK866-A | HEK293TNAMPT-GFP, Hematological tumor cell lines | Potent degradation observed | Not Reported | Not Reported | [7][10] |

| 630121 | CRBN | FK866-A | HEK293TNAMPT-GFP, Hematological tumor cell lines | Potent degradation observed | Not Reported | Not Reported | [7][10] |

| 632005 | Not Specified | Not Specified | Hematologic malignancy and prostate cancer xenografts | Not Reported | Not Reported | Not Reported | [18] |

Table 2: In Vivo Efficacy of NAMPT PROTACs

| PROTAC | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Citation(s) |

| B3 | Xenograft | Ovarian Cancer | 2 µM/kg (intravenous) | 88.1 | [8][12] |

| A7 | CT26 tumor-bearing BALB/c mice | Colon Carcinoma | 50 mg/kg (intraperitoneal) | Significant antitumor immunity boost | [15][16][17] |

| 632005 | Xenograft and PDX models | Hematologic malignancy, prostate cancer, liver cancer | Not Specified | Robust efficacy | [18] |

| LSN3154567 (inhibitor) | A2780 tumor xenograft | Ovarian Cancer | 10 mg/kg BID | Dose-dependent inhibition | [15] |

| GNE-617 (inhibitor) | HT-1080 xenograft | Fibrosarcoma | 20 or 30 mg/kg (daily) | >98% NAD+ inhibition | [19] |

Signaling Pathways and Experimental Workflows

NAMPT Signaling Pathway

The following diagram illustrates the central role of NAMPT in cellular metabolism and its interaction with key oncogenic signaling pathways.

Caption: NAMPT's central role in NAD+ biosynthesis and downstream oncogenic signaling.

PROTAC Development Workflow

The development of a NAMPT-targeting PROTAC follows a structured workflow from initial design to in vivo validation.

Caption: A streamlined workflow for the discovery and development of NAMPT PROTACs.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-mediated degradation of NAMPT.

Caption: The catalytic cycle of PROTAC-induced NAMPT degradation via the UPS.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments in the characterization of NAMPT PROTACs.

Western Blot for NAMPT Degradation

This protocol details the quantification of NAMPT protein levels following PROTAC treatment.[2][18][20]

-

Cell Culture and Treatment:

-

Seed cells (e.g., A2780, HCT-116) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the NAMPT PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NAMPT (and a loading control, e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the NAMPT protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce NAMPT ubiquitination in a reconstituted system.[6][21][22][23]

-

Reaction Setup (on ice):

-

Prepare a 5X ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 5 mM DTT, 50 mM ATP).

-

In a microcentrifuge tube, combine the following components to the indicated final concentrations:

-

E1 activating enzyme (e.g., 50-100 nM)

-

E2 conjugating enzyme (e.g., 0.2-1 µM)

-

E3 ligase (e.g., VHL or CRBN complex, 0.1-0.5 µM)

-

Recombinant human NAMPT (substrate, e.g., 0.5-1 µM)

-

Ubiquitin (e.g., 5-10 µM)

-

NAMPT PROTAC at various concentrations

-

5X ubiquitination buffer

-

Nuclease-free water to the final reaction volume (e.g., 25-50 µL)

-

-

Include control reactions (e.g., no E1, no E3, no PROTAC).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the reaction products by Western blotting using an anti-NAMPT antibody and an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated NAMPT indicates a positive result.

-

Ternary Complex Formation Assays

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13][16][24]

-

Immobilization:

-

Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the NAMPT PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

-

In a separate experiment, inject a series of concentrations of the NAMPT PROTAC over immobilized NAMPT to determine its binary binding affinity.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of NAMPT and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

-

ITC measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

-

Binary Titrations:

-

Titrate the PROTAC into a solution of NAMPT to determine the binding affinity and thermodynamics of this interaction.

-

Titrate the PROTAC into a solution of the E3 ligase to characterize this binary interaction.

-

-

Ternary Complex Titration:

-

Prepare a solution of the E3 ligase pre-saturated with NAMPT in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex solution.

-

Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity.

-

Cell Viability Assay

This assay determines the anti-proliferative effect of NAMPT degradation.

-

Cell Seeding and Treatment:

-

Seed cancer cells in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of the NAMPT PROTAC.

-

-

Incubation:

-

Incubate the cells for 72-96 hours.

-

-

Viability Assessment:

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

-

-

Data Analysis:

-

Calculate the IC₅₀ values from the dose-response curves.

-

Conclusion

PROTAC-mediated degradation of NAMPT represents a promising therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the key principles, quantitative data, and detailed experimental protocols necessary for the successful development and characterization of NAMPT-targeting PROTACs. The provided workflows and signaling pathway diagrams offer a conceptual framework to guide research and development efforts in this exciting and rapidly advancing field. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, so too will the potential to develop highly effective and selective NAMPT degraders for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAMPT: A critical driver and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. o2hdiscovery.co [o2hdiscovery.co]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. ptglab.com [ptglab.com]

- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. docs.abcam.com [docs.abcam.com]

- 23. scispace.com [scispace.com]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

The Discovery and Development of PROTACs Targeting NAMPT: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the NAD+ salvage pathway, essential for cellular metabolism, DNA repair, and signaling. Its overexpression in various cancers has made it an attractive therapeutic target. However, traditional small-molecule inhibitors of NAMPT have faced challenges in clinical trials, including dose-limiting toxicities and an inability to counteract the non-enzymatic, pro-tumorigenic functions of its extracellular form (eNAMPT). Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative. By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the targeted degradation of the entire NAMPT protein, thereby eliminating both its enzymatic and non-enzymatic activities. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of NAMPT-targeting PROTACs, complete with quantitative data, experimental protocols, and pathway visualizations.

Introduction: The Rationale for Degrading NAMPT

NAMPT is the rate-limiting enzyme that converts nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor of NAD+.[1] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration.[2] This dependency has established NAMPT as a promising target for cancer therapy.[3][4][5]

However, the clinical development of NAMPT enzymatic inhibitors has been hampered by two key factors:

-

Toxicity: Systemic NAD+ depletion can lead to severe side effects, such as thrombocytopenia and gastrointestinal disturbances.[2]

-

Incomplete Target Inhibition: Inhibitors block the intracellular enzymatic activity of NAMPT (iNAMPT) but fail to address the non-enzymatic, cytokine-like signaling functions of extracellular NAMPT (eNAMPT), which can promote tumor growth, inflammation, and resistance.[6][7][8]

PROTAC technology overcomes these limitations. A PROTAC is a heterobifunctional molecule with three components: a ligand that binds the target protein (NAMPT), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.[7] This design induces the formation of a ternary complex between NAMPT and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the NAMPT protein.[3][7] This approach not only blocks enzymatic function but eliminates the protein scaffold, abrogating all its functions and offering a potentially more profound and durable therapeutic effect.[8][9]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of a NAMPT PROTAC is to induce targeted protein degradation. This event triggers a cascade of downstream cellular consequences stemming from the depletion of both iNAMPT and eNAMPT.

The PROTAC-Mediated Degradation Pathway

The workflow for NAMPT degradation by a PROTAC is a catalytic cycle, as illustrated below.

NAMPT-Regulated Signaling Pathways

Degrading NAMPT impacts two major areas of cancer cell biology: NAD+ metabolism and extracellular signaling.

-

NAD+ Salvage Pathway: As the rate-limiting enzyme, NAMPT's removal halts the conversion of Nicotinamide to NMN, leading to a sharp decline in cellular NAD+ and ATP levels. This impairs energy-dependent processes and the function of NAD+-dependent enzymes like PARPs (DNA repair) and sirtuins (gene expression).[1][10]

-

eNAMPT-Mediated Signaling: eNAMPT can act like a growth factor, activating pro-tumorigenic pathways such as NF-κB and MAPK-ERK.[8] By degrading iNAMPT, PROTACs reduce the cellular pool available for secretion, thereby diminishing eNAMPT levels and inhibiting this outside-in signaling.[8]

Key NAMPT-Targeting PROTACs and Quantitative Data

Several distinct NAMPT-targeting PROTACs have been developed, primarily utilizing VHL or CRBN E3 ligase ligands and warheads derived from known NAMPT inhibitors like FK866 and MS7.[6][7][8][11]

VHL-Recruiting PROTACs

These PROTACs use a derivative of the VHL ligand to recruit the VHL E3 ligase.

| Compound | Warhead | E3 Ligase | DC50 | Dmax | IC50 (Cell Viability) | Cell Line | In Vivo Efficacy (TGI) | Reference |

| A7 | MS7 | VHL | Dose-dependent | >90% (at 5 µM) | N/A | A2780, HCT-116 | N/A | [6][7] |

| B3 | Proprietary | VHL | < 0.17 nM | > 90% | 1.5 nM | A2780 | 88.1% (2 µM/kg) | [3][4] |

| B4 | Proprietary | VHL | 8.4 nM | >90% (at 100 nM) | N/A | A2780 | Potent activity | [12] |

| C5 | FK866 | VHL | 31.7 nM | >90% (at 500 nM) | 30.6 nM | A2780 | N/A | [11] |

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum percentage of protein degradation.

-

IC50: Half-maximal inhibitory concentration for cell proliferation/viability.

-

TGI: Tumor Growth Inhibition. N/A: Not Available in the cited sources.

CRBN-Recruiting PROTACs

These PROTACs incorporate a pomalidomide-like ligand to engage the CRBN E3 ligase.

| Compound | Warhead | E3 Ligase | DC50 | Dmax | IC50 (Cell Viability) | Cell Line | In Vivo Efficacy (TGI) | Reference |

| 630120 | FK866-A | CRBN | Potent | >90% (at 10 nM) | More potent than FK866 | HL60, MOLT4 | N/A | [8][9] |

| 630121 | FK866-A | CRBN | Potent | >90% (at 10 nM) | More potent than FK866 | HL60, MOLT4 | N/A | [8][9] |

| 632005 | FK866-A | CRBN | N/A | N/A | N/A | Pan-cancer | Safe and robust | [13][14] |

Experimental Protocols and Workflows

The characterization of NAMPT PROTACs involves a series of standardized in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic potential.

General Experimental Workflow

The discovery and validation pipeline for a novel NAMPT PROTAC typically follows the steps outlined below.

Protocol: Western Blot for NAMPT Degradation

Objective: To quantify the dose-dependent degradation of NAMPT protein following PROTAC treatment.

Materials:

-

Cancer cell line of interest (e.g., A2780, HCT-116).

-

Cell culture medium and supplements.

-

NAMPT PROTAC compound and vehicle (e.g., DMSO).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-NAMPT, anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the NAMPT PROTAC (e.g., 0.1 nM to 5 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-NAMPT antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize NAMPT band intensity to the loading control. Plot the normalized intensity against the log concentration of the PROTAC to determine DC50 and Dmax values.[15]

Protocol: Cell Viability Assay (WST-1)

Objective: To determine the anti-proliferative effect of the NAMPT PROTAC.[1]

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

NAMPT PROTAC compound.

-

WST-1 reagent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[1]

-

Compound Treatment: Add serial dilutions of the NAMPT PROTAC to the wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.[1]

-

Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

Measurement: Measure the absorbance at ~450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the log concentration of the PROTAC and use non-linear regression to determine the IC50 value.[10]

Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a NAMPT PROTAC in a murine model.[10][16]

Materials:

-

Immunocompromised mice (e.g., Nude or NOD/SCID).

-

Cancer cell line of interest.

-

Sterile PBS and Matrigel (optional).

-

NAMPT PROTAC formulation and vehicle.

-

Dosing equipment (e.g., gavage needles, syringes).

-

Digital calipers.

Procedure:

-

Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.[16]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing Administration: Administer the NAMPT PROTAC formulation (e.g., via intravenous or intraperitoneal injection) according to the planned dose and schedule (e.g., daily, twice weekly). The control group receives the vehicle only.[10][17]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.[16]

-

Endpoint: Continue the study for a predefined period (e.g., 21 days) or until control tumors reach an endpoint size.[10]

Future Perspectives and Conclusion

The development of NAMPT-targeting PROTACs represents a significant advancement over traditional enzymatic inhibitors. By inducing the complete degradation of the NAMPT protein, these molecules can simultaneously disrupt both intracellular NAD+ metabolism and extracellular pro-tumorigenic signaling.[8][9] Preclinical data for compounds like B3 have demonstrated exceptional potency, with sub-nanomolar DC50 values and robust tumor growth inhibition in vivo.[3][4]

Future efforts will likely focus on:

-

Improving Pharmacokinetics: Enhancing properties like oral bioavailability and half-life, as seen with the development of next-generation compounds like 632005.[13][14]

-

Biomarker Development: Identifying predictive biomarkers (e.g., NAPRT1 deficiency) to select patient populations most likely to respond to therapy.[13]

-

Combination Strategies: Exploring combinations with other agents, such as PARP inhibitors or chemotherapy, to achieve synergistic anti-tumor effects.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SLST researchers report two NAMPT-targeting PROTAC compounds [shanghaitech.edu.cn]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of potent NAMPT-Targeting PROTACs using FK866 as the warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NAMPT-targeting PROTAC and nicotinic acid co-administration elicit safe and robust anti-tumor efficacy in NAPRT-deficient pan-cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ProteomeXchange Dataset PXD046016 [proteomecentral.proteomexchange.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Guide to Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Target in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation and survival. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[1][2][3][4] Overexpression of NAMPT is a common feature in a wide range of hematological and solid malignancies, often correlating with increased tumor aggressiveness and poor prognosis.[1][5] This dependency presents a compelling therapeutic window, positioning NAMPT as a prime target for anticancer drug development. This guide provides a comprehensive overview of NAMPT's role in cancer, the development of its inhibitors, preclinical and clinical findings, mechanisms of resistance, and detailed experimental protocols for its investigation.

The Role of NAMPT in Cancer Biology

The NAD+ Salvage Pathway and Cancer Metabolism

Mammalian cells synthesize NAD+ through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[1][2] The salvage pathway is the predominant route for NAD+ production in cancer cells, recycling nicotinamide generated by NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] NAMPT catalyzes the crucial first step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[1][3]

Cancer cells' reliance on NAMPT is driven by their altered metabolism, characterized by high rates of glycolysis and the need for constant NAD+ regeneration to support ATP production, redox balance, and the activity of NAD+-dependent enzymes vital for survival and proliferation.[1][2][6] Inhibition of NAMPT leads to rapid depletion of intracellular NAD+, triggering a cascade of events including ATP depletion, disruption of glycolysis, impaired DNA repair, and ultimately, apoptotic or necrotic cell death.[3][6][7]

Intracellular (iNAMPT) vs. Extracellular (eNAMPT)

NAMPT exists in two forms: intracellular (iNAMPT) and extracellular (eNAMPT).[8]

-

iNAMPT: Located in the cytoplasm and nucleus, its primary function is enzymatic, driving NAD+ biosynthesis.[1]

-

eNAMPT: Also known as visfatin or PBEF, it is secreted and functions as a cytokine or adipokine.[1][8] eNAMPT can promote inflammation, angiogenesis, and metastasis by activating signaling pathways such as AKT and ERK1/2, independent of its enzymatic activity.[5][9] In some cancers, eNAMPT contributes to an immunosuppressive tumor microenvironment.[10]

Signaling Pathways and Downstream Effects

NAMPT's central role in NAD+ metabolism influences several critical cancer-related signaling pathways:

-

Energy Metabolism: NAD+ depletion via NAMPT inhibition directly impairs the function of NAD+-dependent enzymes in glycolysis, such as GAPDH, leading to metabolic crisis.[1][6]

-

DNA Repair: PARPs, which are essential for repairing single-strand DNA breaks, are highly dependent on NAD+. NAMPT inhibition cripples PARP activity, sensitizing cancer cells to DNA damage.[6][11]

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate transcription, metabolism, and stress responses. NAMPT inhibition reduces SIRT1 activity, which can lead to the de-repression of tumor suppressors like p53.[2]

-

Oncogenic Signaling: There is significant crosstalk between NAMPT and oncogenic pathways. For instance, c-Myc can transcriptionally upregulate NAMPT, creating a feedback loop that promotes proliferation.[1][2] Conversely, eNAMPT can activate pro-survival pathways like AKT.[5]

Preclinical and Clinical Development of NAMPT Inhibitors

Several small-molecule NAMPT inhibitors have been developed, with some advancing to clinical trials. Early inhibitors like APO866 (FK866) and GMX1778 (CHS-828) showed promise but were often halted due to limited single-agent efficacy and dose-limiting toxicities, primarily hematological.[1][12] Newer agents, including dual-target inhibitors, are currently under investigation.[7]

Summary of Key NAMPT Inhibitors

| Inhibitor | Type | Mechanism of Action | Key Clinical Status |

| APO866 (FK866) | NAMPT Specific | Induces NAD+ and ATP depletion, leading to apoptosis.[13] | Phase I/II trials completed; development largely discontinued (B1498344) due to limited efficacy and toxicity (thrombocytopenia).[14][15][16] |

| GMX1778 (CHS-828) | NAMPT Specific | Potent NAMPT inhibitor causing NAD+ depletion.[17] | Phase I trials completed; development halted due to toxicity and limited efficacy.[7][16] |

| KPT-9274 (ATG-019) | Dual PAK4/NAMPT | Oral inhibitor of p21-activated kinase 4 (PAK4) and NAMPT; combines metabolic disruption with inhibition of survival signaling.[7][18][19] | Phase I trials ongoing in advanced solid tumors, NHL, and AML.[7][20] Shows manageable side effects.[7] |

| OT-82 | NAMPT Specific | Novel, orally bioavailable NAMPT inhibitor with high efficacy against hematopoietic malignancies.[7][21][22] | Phase I trials ongoing in relapsed/refractory lymphoma and pediatric ALL.[7][11] Shows promising preclinical efficacy and a better safety profile than earlier inhibitors.[21] |

Preclinical Efficacy Data (In Vitro)

The potency of NAMPT inhibitors varies across different cancer cell lines, with hematopoietic malignancies often showing higher sensitivity.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |

| OT-82 | Hematopoietic | MV4-11, U937, RS4;11 | 1.05 - 2.70 | [23] |

| Non-Hematopoietic | MCF-7, U87, HT29 | 7.95 - 37.92 | [23] | |

| Pediatric ALL (PDX) | Various | 0.4 - 3.6 | ||

| KPT-9274 | General | Cell-based assays | ~50 (NAD reduction) | |

| APO866 | Hematologic | Various | Low nM range | [14] |

Biomarkers and Mechanisms of Resistance

The variable response to NAMPT inhibitors in clinical trials underscores the need for predictive biomarkers and an understanding of resistance mechanisms.

Predictive Biomarkers for Sensitivity

The most validated biomarker for sensitivity to NAMPT inhibition is the expression status of Nicotinate Phosphoribosyltransferase (NAPRT) .[24][25]

-

NAPRT Deficiency: NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway, which can synthesize NAD+ from nicotinic acid, bypassing NAMPT.[24] Cancers that have lost NAPRT expression (often via promoter hypermethylation) are solely dependent on the NAMPT salvage pathway.[24][25] This creates a synthetic lethal scenario where NAMPT inhibition is highly effective.[24] Normal tissues, which typically express NAPRT, can be rescued from toxicity by nicotinic acid administration.[24]

Mechanisms of Acquired Resistance

Cancer cells can develop resistance to NAMPT inhibitors through several mechanisms:[26][27]

-

Upregulation of Compensatory Pathways: Increased expression of NAPRT or enzymes in the de novo synthesis pathway (e.g., QPRT) allows cells to bypass their reliance on NAMPT.[1][17][27]

-

Target Gene Mutations: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing inhibitor efficacy.[1][27] Examples include H191R and D93del.[1][27]

-

Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less dependent on NAD+.[1]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell.[1][27]

Key Experimental Protocols

NAMPT Enzymatic Activity Inhibition Assay

This assay measures an inhibitor's ability to block NAMPT's enzymatic function. It is typically a coupled reaction where the final product generates a fluorescent or colorimetric signal.[28]

-

Principle: NAMPT converts nicotinamide and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, generating a signal proportional to NAMPT activity.[28][29]

-

Materials:

-

Recombinant Human NAMPT Enzyme

-

NAMPT Assay Buffer (containing NMNAT, ADH, and a probe)

-

Substrates: Nicotinamide, PRPP, ATP

-

Test Inhibitor and Control (e.g., DMSO)

-

96- or 384-well plates (black, opaque bottom for fluorescence)

-

-

Generalized Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[28]

-

Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration (e.g., 12-50 ng/µl) in a dilution buffer.[28]

-

Plate Setup: Add reagents to wells in triplicate:

-

Blank: Dilution buffer (no enzyme).

-

Positive Control (100% Activity): Diluted NAMPT enzyme + inhibitor vehicle.

-

Test Wells: Diluted NAMPT enzyme + serially diluted inhibitor.

-

-

Pre-incubation: Add the inhibitor or vehicle to the appropriate wells and pre-incubate with the enzyme for a set time (e.g., 20 minutes at 37°C).[30]

-

Reaction Initiation: Add the substrate mix (nicotinamide, PRPP, ATP) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).[30]

-

Detection: Measure the fluorescence (e.g., Ex/Em = 340/460 nm) or absorbance using a plate reader.[29]

-

-

Data Analysis: Subtract the background (blank wells) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28]

Cellular NAD+/NADH Measurement Assay

This assay quantifies the effect of a NAMPT inhibitor on intracellular NAD+ levels.

-

Principle: Cells are lysed, and the NAD+ (or total NAD+/NADH) is extracted. The amount of NAD+ is then measured using an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

-

Materials:

-

Cancer cell lines

-

NAMPT inhibitor

-

NAD/NADH Extraction Buffer

-

NAD Cycling Buffer and Enzyme Mix

-

NAD Standard

-

96-well plates

-

-

Generalized Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with various concentrations of the NAMPT inhibitor for a specified time (e.g., 24-48 hours).

-

Extraction: Aspirate the media, wash cells with PBS, and lyse the cells using an appropriate extraction buffer to release NAD+/NADH. Heat or acid/base treatment can be used to selectively destroy NADH or NAD+, respectively, if measuring them separately.

-

Detection: Transfer the extracts to a new plate. Add the NAD cycling enzyme mix and probe.

-

Incubation: Incubate at room temperature, protected from light, for 1-4 hours.

-

Measurement: Read the absorbance (e.g., 450 nm) or fluorescence.

-

-

Data Analysis: Generate a standard curve using known concentrations of NAD+. Calculate the NAD+ concentration in the samples from the standard curve and normalize to the protein concentration or cell number of the corresponding cell lysate.[25]

In Vivo Xenograft Model Efficacy Study

This protocol assesses the anti-tumor activity of a NAMPT inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the NAMPT inhibitor, and tumor growth is monitored over time.

-

Animals: Immunocompromised mice (e.g., Nude, SCID, or NSG).

-

Materials:

-

Cancer cell line of interest

-

Matrigel (optional, to aid tumor formation)

-

NAMPT inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

-

Calipers for tumor measurement.

-

-

Generalized Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer the NAMPT inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage for 21 days).[23] Monitor animal weight and general health as indicators of toxicity.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice and excise the tumors for weighing and downstream analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the drug's efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the treatment effect.

Future Directions and Conclusion

NAMPT remains a highly validated and promising target in oncology. Despite the challenges faced by first-generation inhibitors, the field is advancing through several key strategies:

-

Biomarker-Driven Trials: Patient selection based on NAPRT deficiency and other potential biomarkers is critical to improving clinical outcomes.[7][24]

-

Combination Therapies: Combining NAMPT inhibitors with other agents, such as PARP inhibitors, chemotherapy, or immunotherapy, may overcome resistance and enhance efficacy.[2][11]

-

Novel Inhibitors: The development of next-generation inhibitors like OT-82 and dual-target agents like KPT-9274 with improved therapeutic windows holds significant promise.[7][21]

References

- 1. oaepublish.com [oaepublish.com]

- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 3. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 17. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. investors.karyopharm.com [investors.karyopharm.com]

- 19. communities.springernature.com [communities.springernature.com]

- 20. Facebook [cancer.gov]

- 21. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Facebook [cancer.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering potential for improved efficacy, enhanced selectivity, and the ability to target proteins previously considered "undruggable".[3][4][5] This guide provides a detailed exploration of the intricate relationship between the UPS and PROTACs. It covers the core mechanism of action, quantitative metrics for efficacy, detailed experimental protocols for evaluation, and the critical factors that govern the success of this therapeutic strategy.

The Ubiquitin-Proteasome System: The Engine of Protein Degradation

The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular process in eukaryotes responsible for the degradation of most intracellular proteins. This process is critical for maintaining protein homeostasis, controlling cell cycle progression, and eliminating misfolded or damaged proteins. The system operates through a three-step enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[1]

The key players in this cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: The substrate recognition component. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. The human genome encodes over 600 E3 ligases, providing immense specificity to the system.

Successive rounds of ubiquitination generate a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome—a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.[1]

Figure 1. The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

PROTAC Mechanism of Action: Hijacking the UPS

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][6] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[6][] This proximity facilitates the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the proteasome.[1][] A key feature of PROTACs is their catalytic mode of action; after inducing the degradation of one POI molecule, the PROTAC is released and can engage another, allowing for sustained protein knockdown at sub-stoichiometric concentrations.[8]

The formation and stability of this ternary complex are critical determinants of PROTAC efficacy.[] Factors such as the choice of E3 ligase, linker length and composition, and the binding affinities of the ligands all play a crucial role.[9]

Figure 2. PROTAC mechanism of action, from ternary complex to degradation.

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is evaluated using several key quantitative metrics, primarily DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[3] These parameters are typically determined by generating a dose-response curve from protein quantification experiments.

| Parameter | Description | Typical Range | Importance |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point. | pM to µM | A primary measure of potency . Lower values indicate higher potency. |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | 50% to >99% | A measure of efficacy . Higher values indicate more complete degradation. |

| Degradation Rate (k_deg) | The rate at which the target protein is degraded following PROTAC treatment. | Varies | Provides kinetic insights into PROTAC performance.[10][11] |

| Ternary Complex K_D | The dissociation constant of the ternary complex, indicating its stability. | nM to µM | A key determinant of efficacy; more stable complexes often lead to better degradation.[12] |

| Cooperativity (α) | A measure of how the binding of one protein partner (e.g., POI) to the PROTAC affects the binding of the second partner (e.g., E3 ligase). | α > 1 (Positive) α < 1 (Negative) | Positive cooperativity enhances ternary complex formation and is often desirable.[12] |

Table 1. Key Quantitative Parameters for PROTAC Efficacy.

Below is a table summarizing representative data for well-characterized PROTACs.

| PROTAC | Target Protein (POI) | E3 Ligase | Cell Line | DC50 | Dmax (%) |

| MZ1 | BRD4 | VHL | HeLa | ~15 nM | >90% |

| dBET1 | BRD4 | CRBN | 22Rv1 | ~50 nM | >95% |

| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM | >95% |

| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | ~2.5 nM | >90% |

Table 2. Representative Efficacy Data for Selected PROTACs.

Essential Experimental Protocols for PROTAC Evaluation

A robust evaluation of PROTAC candidates requires a suite of biochemical, biophysical, and cell-based assays to confirm the mechanism of action and quantify efficacy.

Figure 3. General experimental workflow for PROTAC evaluation.

Protocol: Western Blot for Protein Degradation Quantification

This is the most common method to directly measure the reduction in target protein levels.[3]

-

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

-

Materials:

-

Cultured cells expressing the target protein.

-

PROTAC compound stock solution (e.g., in DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-Actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system and densitometry software.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[3]

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imager.[3] Re-probe the membrane for a loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.[3]

-

Protocol: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the ternary complex in a solution-based, high-throughput format.[13]

-

Objective: To measure the formation of the POI-PROTAC-E3 ligase complex and determine its stability (K_D).

-

Materials:

-

Purified recombinant POI (e.g., His-tagged).

-

Purified recombinant E3 ligase complex (e.g., GST-tagged VHL or CRBN).

-

PROTAC compound.

-

TR-FRET donor fluorophore-conjugated antibody (e.g., Anti-His-Terbium).

-

TR-FRET acceptor fluorophore-conjugated antibody (e.g., Anti-GST-d2).

-

Assay buffer.

-

Microplate reader with TR-FRET capability.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the tagged POI and E3 ligase at fixed concentrations.

-

Assay Plate Setup: In a microplate, add the POI, E3 ligase, and the PROTAC dilution series. Include controls lacking one or more components.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the complex to form and reach equilibrium.

-

Antibody Addition: Add the donor and acceptor-conjugated antibodies to the wells.

-

Second Incubation: Incubate again to allow antibody binding.

-

Measurement: Read the plate on a TR-FRET-enabled microplate reader, measuring emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where high PROTAC concentrations can lead to the "hook effect" due to the formation of binary complexes.[14] The data can be fitted to binding models to determine the dissociation constant (K_D) of the ternary complex.

-

Protocol: Cellular Ubiquitination Assay

This assay directly confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[15]

-

Objective: To detect the increase in poly-ubiquitination of the target protein upon PROTAC treatment.

-

Materials:

-

Cultured cells.

-

PROTAC compound.

-

Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Lysis buffer with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).

-

Antibody against the target protein for immunoprecipitation (IP).

-

Protein A/G magnetic beads.

-

Antibody against Ubiquitin for Western blotting.

-

-

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a vehicle control. Co-treat with a proteasome inhibitor (MG132) for the last 4-6 hours of the incubation to prevent the degradation of the ubiquitinated target.

-

Cell Lysis: Lyse the cells using the DUB inhibitor-supplemented lysis buffer.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate with magnetic beads.

-

Incubate the cleared lysate with the anti-target protein antibody to form an immune complex.

-

Add Protein A/G beads to capture the immune complex.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer.

-

Detection: Run the eluate on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

-

Conclusion and Future Directions

The ability of PROTACs to hijack the ubiquitin-proteasome system has opened a new frontier in drug discovery, enabling the targeted destruction of disease-relevant proteins.[1] A deep understanding of the UPS and the intricate kinetics of ternary complex formation is paramount for the rational design and optimization of effective PROTAC degraders.[10][12] The quantitative metrics and experimental protocols outlined in this guide provide a robust framework for evaluating PROTAC efficacy. Future research will likely focus on recruiting novel E3 ligases to expand targeting scope and overcome resistance, as well as developing more predictive computational models to accelerate the design-test-learn cycle. As the first PROTACs demonstrate success in clinical trials, this therapeutic modality is poised to make a significant impact on medicine.[1]

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Potential of the nanoplatform and PROTAC interface to achieve targeted protein degradation through the Ubiquitin-Proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Ternary Complex Formation [promega.kr]

- 15. Ubiquitination Assay - Profacgen [profacgen.com]

The Structure-Activity Relationship of PROTAC NAMPT Degraders: A Technical Guide

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Given that many cancer cells exhibit an increased reliance on NAD+ metabolism to support their rapid proliferation and DNA repair, NAMPT has emerged as a significant target for cancer therapy.[3] While traditional small-molecule inhibitors of NAMPT's enzymatic activity, such as FK866, have been developed, their clinical success has been hampered by dose-limiting toxicities and the emergence of resistance.[2][4] Furthermore, these inhibitors fail to address the non-enzymatic, pro-tumorigenic functions of extracellular NAMPT (eNAMPT), which can act as a cytokine to promote inflammation and tumor growth.[3][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome these limitations.[6][7] PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[7][8] A NAMPT-targeting PROTAC brings the NAMPT protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NAMPT by the proteasome.[5][9] This approach not only ablates the enzymatic function of intracellular NAMPT (iNAMPT) but also prevents the secretion of eNAMPT, thereby addressing both of its tumor-promoting roles.[3][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of NAMPT degraders, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Components and Mechanism of Action

A NAMPT-targeting PROTAC consists of three key components: a warhead that binds to NAMPT, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The interplay between these three elements is crucial for forming a stable and productive ternary complex (NAMPT-PROTAC-E3 Ligase), which is the prerequisite for efficient protein degradation.

-

NAMPT Ligands (Warheads): The design of NAMPT PROTACs has primarily leveraged well-characterized NAMPT inhibitors. Derivatives of inhibitors like MS7 and FK866 have been successfully used as warheads.[3][5] The selection of the warhead and the point of linker attachment are critical initial steps in PROTAC design. For instance, the terminal hydrophobic phenyl group of the inhibitor MS7 was identified as a solvent-exposed and suitable site for linker conjugation, minimizing disruption to NAMPT binding.[5][10]

-

E3 Ligase Ligands: The most commonly recruited E3 ligases for NAMPT degraders are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][4][5] Ligands for these E3 ligases, such as hydroxyproline (B1673980) derivatives for VHL and thalidomide (B1683933) analogues for CRBN, are well-established and widely used in PROTAC development.

-

Linker: The linker is arguably the most critical component for optimizing PROTAC efficacy, yet it is the least predictable from a design standpoint. Its length, rigidity, composition (e.g., alkyl chains, polyethylene (B3416737) glycol [PEG]), and attachment points on the two ligands dictate the geometry and stability of the ternary complex.[3][11] SAR studies extensively explore variations in linker chemistry to achieve optimal degradation.

Visualizing the PROTAC Mechanism and NAMPT Pathways

To better understand the context of NAMPT degradation, the following diagrams illustrate the general PROTAC mechanism of action, the key signaling pathways involving NAMPT, and a typical workflow for evaluating novel degraders.

Caption: General mechanism of a NAMPT-targeting PROTAC.

Caption: Dual intracellular and extracellular roles of NAMPT.

References

- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SLST researchers report two NAMPT-targeting PROTAC compounds [shanghaitech.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. arvinasmedical.com [arvinasmedical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC NAMPT Degrader-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation triggers the ubiquitination of the POI, marking it for degradation by the cell's natural waste disposal system, the proteasome.[1][3]

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and is overexpressed in various cancers, playing a crucial role in tumor cell metabolism, proliferation, and survival.[6][7][8][9] PROTAC NAMPT Degrader-1 is designed to specifically target NAMPT for degradation, offering a promising therapeutic strategy for cancer treatment.[10][11] These application notes provide detailed protocols for the treatment of cell cultures with this compound and for the subsequent analysis of its effects.

Signaling Pathways and Mechanism of Action

NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular energy levels and is involved in various signaling pathways that promote cancer cell growth and survival.[8][12] By degrading NAMPT, this compound is expected to deplete intracellular NAD+ levels, leading to cell cycle arrest and apoptosis.[10]

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in cell culture involves several key steps, from initial cell culture and treatment to downstream analysis of protein degradation and cellular effects.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Select appropriate cancer cell lines known to express NAMPT (e.g., HCT116, Jurkat, HL60, MOLT4).[10]

-

Culture Medium: DMEM or RPMI 1640 supplemented with 10% FBS and Penicillin/Streptomycin.[10]

-

This compound: Prepare a stock solution in DMSO.

-

Reagents for Western Blot: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membrane, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-NAMPT, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.[13][14]

-

Reagents for Cell Viability Assay: 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.[4][15]

-

Reagents for Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) staining kit, 1X Binding Buffer.[15]

Protocol 1: Cell Culture and PROTAC Treatment

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks. For adherent cells, allow them to attach overnight. For suspension cells, seeding can be done on the day of treatment.[4][10]

-

PROTAC Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in the complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.[4][15]

-